molecular formula C16H14ClN3OS B2564813 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034633-98-0

2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2564813
CAS No.: 2034633-98-0
M. Wt: 331.82
InChI Key: NKBYFEHDXNYVNL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a thiophene-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-chloro-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-chloro-N-(2-(3-(thiophen-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Uniqueness

2-chloro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the specific positioning of the thiophene and pyrazole rings, which confer distinct electronic and steric properties that can enhance its biological activity and specificity .

Properties

IUPAC Name

2-chloro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-4-2-1-3-13(14)16(21)18-7-9-20-8-5-15(19-20)12-6-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBYFEHDXNYVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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